Crystalline Nifedipine Exhibits 1.8-Fold Greater Photostability Than Its Amorphous Form
The photostability of nifedipine is critically dependent on its solid-state form. In a comparative study, photoexposed amorphous nifedipine exhibited a first-order decomposition rate constant (k) that was approximately 1.8-fold larger than that of its crystalline phase [1]. This quantifies the significant stability advantage of the crystalline form, which is essential for ensuring API integrity during storage and handling. In contrast, nimodipine, a closely related dihydropyridine, showed a much larger sixfold increase in k for its amorphous phase, indicating that nifedipine's amorphous form is comparatively less destabilized than nimodipine's, but still markedly less stable than its own crystalline counterpart [1].
| Evidence Dimension | First-order photodecomposition rate constant (k) |
|---|---|
| Target Compound Data | Amorphous nifedipine: 1.8-fold increase in k vs. crystalline nifedipine |
| Comparator Or Baseline | Crystalline nifedipine: k (baseline) / Amorphous nimodipine: ~6-fold increase in k vs. crystalline nimodipine |
| Quantified Difference | 1.8-fold (nifedipine amorphous vs. crystalline); 6-fold (nimodipine amorphous vs. crystalline) |
| Conditions | Thin film samples (~1 mg drug), UV-visible radiation exposure, HPLC analysis |
Why This Matters
This data directly informs procurement: crystalline nifedipine hydrochloride should be specified over amorphous forms when long-term storage or exposure to ambient light is anticipated, as it degrades nearly half as fast.
- [1] Grooff D, et al. Photostability of crystalline versus amorphous nifedipine and nimodipine. J Pharm Sci. 2013;102(6):1883-1894. View Source
